molecular formula C20H20N2O3S B12614293 N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-35-8

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12614293
CAS No.: 648899-35-8
M. Wt: 368.5 g/mol
InChI Key: CARVUZKKEMHALE-UHFFFAOYSA-N
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Description

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfamoyl group linked to a 2,3-dimethylphenyl moiety and an acetamide side chain.

Properties

CAS No.

648899-35-8

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[5-[(2,3-dimethylphenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C20H20N2O3S/c1-13-7-4-10-18(14(13)2)22-26(24,25)20-12-6-8-16-17(20)9-5-11-19(16)21-15(3)23/h4-12,22H,1-3H3,(H,21,23)

InChI Key

CARVUZKKEMHALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 2,3-dimethylphenylamine with naphthalene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide. For instance, research on sulfonamide-containing scaffolds has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the sulfamoyl group is believed to enhance the compound's interaction with biological targets, potentially leading to improved therapeutic effects .

Neuroprotective Effects

Compounds with similar structural features have demonstrated neuroprotective effects in cellular models. For example, a study on acetamide derivatives indicated that certain compounds could protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may possess similar neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models .

Carbonic Anhydrase Inhibition

Research has also identified that some acetamide derivatives exhibit inhibitory activity against carbonic anhydrase II, an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition could have implications for developing treatments for conditions such as glaucoma and epilepsy .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a controlled study, researchers synthesized several sulfonamide-acetamide derivatives, including this compound. The derivatives were tested against various cancer cell lines to evaluate their cytotoxicity and mechanism of action. Results showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapy agents, suggesting their potential as novel anticancer agents.

Case Study 2: Neuroprotection in Cellular Models

A series of experiments were conducted using PC12 cells exposed to sodium nitroprusside (SNP) to induce oxidative stress. Among the tested compounds, those with structural similarities to this compound demonstrated superior neuroprotective effects, reducing cell death significantly compared to untreated controls. This highlights the compound's potential role in neuroprotective therapies .

Mechanism of Action

The mechanism by which N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • Key Differences : Replaces the sulfamoyl-naphthalene group with a chloroacetamide and isopropyl chain.
  • The isopropyl group increases steric hindrance, possibly reducing binding affinity to flat enzymatic pockets .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences : Features a dichlorophenyl group and a pyrazolyl ring instead of naphthalene and sulfamoyl.
  • Impact : The dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, while the pyrazolyl ring introduces hydrogen-bonding sites. The target compound’s sulfamoyl group may offer stronger hydrogen-bonding capacity and metabolic stability .
N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides
  • Key Differences : Meta-substituted trichloroacetamides (e.g., 3-CH₃, 3-Cl) exhibit distinct crystal packing due to electron-withdrawing groups.
  • Impact : The target compound’s 2,3-dimethylphenyl group is electron-donating, likely leading to less dense crystalline packing and lower melting points compared to trichloro analogs. This could improve solubility in polar solvents .

Functional Group Influence on Bioactivity

Triazolyl Acetamide Derivatives (e.g., 6a-c in )
  • Key Differences : Replace sulfamoyl with triazole rings and naphthalen-1-yloxy groups.
  • The target compound’s sulfamoyl group may enhance interactions with enzymes like carbonic anhydrase or tyrosine kinases .
Thieno[2,3-d]pyrimidinyl Acetamide ()
  • Key Differences: Incorporates a thienopyrimidine heterocycle and furan substituents.
  • Impact : The heterocyclic system may confer kinase inhibition activity, whereas the target compound’s naphthalene-sulfamoyl structure could prioritize sulfotransferase or protease targets .

Crystallographic and Physicochemical Properties

Compound Crystalline Features Impact on Solubility/Stability
Target Compound Likely planar sulfamoyl group with dimethylphenyl steric effects; moderate packing density. Moderate solubility; stable hydrogen-bonding networks.
2-(3,4-Dichlorophenyl)-acetamide () Three molecules in asymmetric unit; variable dihedral angles (44.5°–77.5°). Polymorphism risk; lower solubility due to dense packing.
N-(3,5-Dimethylphenyl)-trichloro-acetamide () Two molecules in asymmetric unit; meta-methyl groups disrupt packing. Higher solubility than para-substituted analogs.

Biological Activity

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides. Its structure features a naphthalene moiety substituted with a sulfamoyl group and an acetamide functional group. The molecular formula is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S.

The biological activity of this compound is primarily attributed to the sulfamoyl group, which can interact with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thus exhibiting antibacterial properties. Additionally, compounds with similar structures have shown anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds related to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound may also exert anti-inflammatory effects. In vitro studies have shown that similar sulfonamide derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial properties of a series of naphthalene-derived sulfonamides against E. coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for the most active compounds .
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, a related sulfonamide compound significantly reduced paw edema compared to the control group. This effect was attributed to the inhibition of cyclooxygenase enzymes .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of sulfonamide derivatives. For instance:

  • Synthesis Optimization : Modifications in the synthesis pathway have led to increased yields and purity of this compound. Techniques such as microwave-assisted synthesis have been employed to improve reaction times and efficiency .
  • Activity Profiling : A comprehensive profiling study assessed the activity of various sulfonamide derivatives against multiple bacterial strains and inflammatory pathways. The findings suggest that structural modifications can significantly enhance biological activity .

Data Summary

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₂S
Antibacterial MIC32 - 128 µg/mL
Anti-inflammatory EffectReduced TNF-alpha and IL-6 production
Synthesis YieldImproved through microwave-assisted methods

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